molecular formula C6H13NO2 B555212 DL-tert-Leucine CAS No. 33105-81-6

DL-tert-Leucine

カタログ番号 B555212
CAS番号: 33105-81-6
分子量: 131.17 g/mol
InChIキー: NPDBDJFLKKQMCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-tert-Leucine is a glycine derivative that is glycine with a tertiary butyl group at position 2 . It is an amino acid used as a precursor for synthesizing chiral tridentate Schiff base ligands . It and its derivatives are used as synthetic building blocks for pharmaceutical active ingredients, chiral auxiliaries, and ligands .


Synthesis Analysis

Leucine dehydrogenase (LeuDH) is frequently used to prepare L-tert-leucine from the α-keto acid precursor trimethylpyruvate (TMP) . A high-throughput screening method for the L-tert-leucine synthesis reaction based on a spectrophotometric approach was developed . After two rounds of random mutagenesis, the specific activity of LeuDH on the substrate TMP was enhanced by more than two-fold, compared with that of the wild-type enzyme .


Molecular Structure Analysis

The molecular formula of DL-tert-Leucine is C6H13NO2 . The InChI string is InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) . The Canonical SMILES string is CC©©C(C(=O)O)N .


Chemical Reactions Analysis

Optically pure D-tert-leucine was obtained by the enzymatic hydrolysis of (+/-)-N-acetyl-tert. leucine chloroethyl ester after about 50% conversion, this being catalyzed by a protease from Bacillus licheniformis (Alcalase), and subsequent acidic saponification of the recovered ester .


Physical And Chemical Properties Analysis

DL-tert-Leucine is a white powder . The molecular weight is 131.17 g/mol . The InChIKey is NPDBDJFLKKQMCM-UHFFFAOYSA-N .

科学的研究の応用

Summary of the Application

L-tert-Leucine is a significant pharmaceutical intermediate. The biosynthesis of L-tert-Leucine (L-Tle) by a cofactor regeneration system is a valuable goal. The cofactor regeneration system of leucine dehydrogenase (LeuDH) and glucose dehydrogenase (GDH) has shown great coupling catalytic efficiency in the synthesis of L-Tle .

Methods of Application or Experimental Procedures

The biosynthesis of L-Tle involves the fusion of LeuDH and GDH mediated with a rigid peptide linker. This fusion structure accelerates the cofactor regeneration rate and maintains the enzyme activity . Enantiomerically pure L-Tle can be obtained efficiently by reductive amination of trimethylpyruvic acid (TMA) by leucine dehydrogenase (LDH, EC 1.4.1.9) with the use of formate dehydrogenase (FDH, EC 1.2.1.2) for the regeneration of expensive coenzyme NADH .

Results or Outcomes

The productivity and yield of L-Tle by the fusion enzyme were both enhanced by twofold. The space–time yield of L-Tle catalyzing by the fusion enzyme whole cells could achieve 2136 g/L/day in a 200 mL scale system under the optimal catalysis conditions .

2. Molecular Probes and Labels

Summary of the Application

DL-tert-Leucine is used as a nitroxide, which are broadly used as molecular probes and labels in biophysics, structural biology, and biomedical research .

Results or Outcomes

3. Mathematical Optimization of L-tert-Leucine Production

Summary of the Application

L-tert-Leucine and its derivatives are extensively used as crucial building blocks for chiral auxiliaries, pharmaceutically active ingredients, and ligands. An efficient optimization method for improving the productivity of L-tert-Leucine was developed. The mathematical model between different fermentation conditions and L-tert-Leucine yield was also determined in the form of the equation by using uniform design and regression analysis .

Methods of Application or Experimental Procedures

The method involves establishing mathematical equations and improving the production of L-tert-Leucine by uniform design and regression analysis .

Results or Outcomes

The multivariate regression equation was conveniently implemented in water, with a space time yield of 505.9 g L −1 day −1 and an enantiomeric excess value of >99 % .

4. Bifunctional Enzyme Cascade for L-tert-Leucine Biosynthesis

Summary of the Application

Leucine dehydrogenase (LDH) and formate dehydrogenase (FDH) were assembled together based on a high-affinity interaction between two different cohesins in a miniscaffoldin and corresponding dockerins in LDH and FDH. The miniscaffoldin with two enzymes was further absorbed by regenerated amorphous cellulose (RAC) to form a bifunctional enzyme complex (miniscaffoldin with LDH and FDH adsorbed by RAC, RSLF) in vitro .

Methods of Application or Experimental Procedures

The synthesis of L-tert-leucine by the RSLF and free enzyme mixture were compared under different concentrations of enzymes, coenzyme, and substrates .

Results or Outcomes

The initial L-tert-leucine production rate by RSLF was enhanced by 2-fold compared with that of the free enzyme mixture. Ninety-one grams per liter of L-tert-leucine with an enantiomeric purity of 99 % e.e. was obtained by RSLF multienzyme catalysis .

5. Synthesis of Anti-Tumor and Anti-Virus Drugs

Summary of the Application

DL-tert-Leucine is widely used as a chiral building block in the synthesis of anti-tumor and anti-virus drugs . It has been used in the development of drugs such as atazanavir, telaprevir, and boceprevir .

Results or Outcomes

6. Food Additive and Nutrition Fortifier

Summary of the Application

DL-tert-Leucine can be used as an animal feed additive and nutrition fortifier . It is a perspective and important building block in the pharmaceutical, cosmetic, and food additive industry .

Safety And Hazards

DL-tert-Leucine should be handled with personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

将来の方向性

Acetylation of leucine reveals a way for the rational design of drugs to target anion transporters . The yield of L-tert-leucine synthesis by LeuDH-GDH was 0.47 times higher than that by free LeuDH and GDH . To further improve the enzyme performance, the cross-linked LeuDH-GDH was immobilized on zeolite imidazolate framework-8 (ZIF-8) via bionic mineralization, forming LeuDH-GDH @ZIF-8 .

特性

IUPAC Name

2-amino-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197039, DTXSID00308412
Record name 2-Amino-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-tert-Leucine

CAS RN

33105-81-6, 20859-02-3, 471-50-1
Record name tert-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33105-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Terleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033105816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20859-02-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-DL-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3VJY8XHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 1 L beaker, 3.3 g of DL-tert-butylglycine (0.025 mol) was dissolved into 300 ml of water and the pH adjusted to 7.5-8.0 using concentrated NH4OH. The solution was transferred to a jacketed vessel and maintained at 25° C. Polypropylene glycol (1 ml) was added, and the mixture was agitated at 600 rpm. Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min. The dissolved oxygen in the mixture was monitored using a calibrated oxygen electrode described in previous examples. Two milliliters of Catazyme (Novozymes) were preheated to 50° C. for 5 min and added to the mixture. Twenty grams of D-amino acid oxidase (500 units) were added to the mixture. An additional 1 ml of Catazyme (similarly preheated) was added to the reaction hourly following D-amino acid oxidase addition. When the DO2 returned to the initial reading, a sample was taken to determine the e.e. of L-tert-butylglycine by HPLC analysis. When the e.e. of L-tert-butylglycine was demonstrated to be >99%, the solution was decanted into a 2 L beaker. The final concentrations of trimethylpyruvate and residual L-tert-butylglycine were determined by HPLC analysis. The enzymes in the solution were removed by heating the solution to 90° C. and adding Celite® before filtering through a sintered glass funnel. The filtrate of the reaction was used directly in a subsequent reduction step, and L-tert-butylglycine was isolated by concentration and crystallization using standard methods.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Polypropylene glycol
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A process was developed to racemize D-tert-leucine so that it can be recycled. Use of acids, although caused racemization, resulted in salt formation. It was tedious to obtain free amino acid from such salts. The same drawback was observed when a strong base such as sodium hydroxide was used. However, treating D-tert-leucine with ammonium hydroxide resulted in complete racemization. The reaction has to be conducted at about 80° C. for about 12 hours in an autoclave to prevent the escape of ammonia. The solvent is removed at 55° C. (±5) under reduced pressure to obtain DL-tert-leucine. After the reaction, although ammonium salt of DL-tent-leucine is obtained, during the removal of the solvent, ammonia also is eliminated and free amino acid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-tert-Leucine
Reactant of Route 2
DL-tert-Leucine
Reactant of Route 3
DL-tert-Leucine
Reactant of Route 4
DL-tert-Leucine
Reactant of Route 5
DL-tert-Leucine
Reactant of Route 6
DL-tert-Leucine

Citations

For This Compound
56
Citations
SL Liu, QX Song, DZ Wei, YW Zhang… - Preparative …, 2006 - Taylor & Francis
… Penicillin G acylase, from Kluyvera citrophila, was used in kinetic resolution of DL‐ tert‐leucine. N‐phenylacetylated‐DL‐tert‐leucine, chemically synthesized from DL‐ tert‐leucine, was …
Number of citations: 35 www.tandfonline.com
HN Christensen, JB Clifford, DL Oxender - Biochimica et Biophysica Acta, 1963 - Elsevier
1. Carboxyl-labeled ter.-leucine (pseudoleucine) has been synthesized by the reaction of pivaldehyde with K 14 CN, and the stereoisomers separated. 2. 2. About 3% of the radioactive …
Number of citations: 7 www.sciencedirect.com
W Hummel, M Kuzu, B Geueke - Organic Letters, 2003 - ACS Publications
… In summary, an oxidative resolution of the racemic mixture of dl-tert-leucine with leucine dehydrogenase was applied to obtain d-tert-leucine with an excellent enantiomeric excess of >…
Number of citations: 73 pubs.acs.org
NJ Turner, JR Winterman, R McCague, JS Parratt… - Tetrahedron letters, 1995 - Elsevier
… In summary, an efficient method has been developed for the conversion of DL-tert-leucine to homochiral L-tert-leucine 1, employing an enzyme catalysed dynamic resolution in the key …
Number of citations: 123 www.sciencedirect.com
E young Hong, M Cha, H Yun, BG Kim - Journal of Molecular Catalysis B …, 2010 - Elsevier
… Recently, Penicillin G acylase (PGA) from Kluyvera citrophila immobilized on Amberzyml was used for enantioselective hydrolysis of N-phenylacetylated-dl-tert-leucine to produce l-Tle […
Number of citations: 37 www.sciencedirect.com
W Liu, J Luo, X Zhuang, W Shen, Y Zhang, S Li… - Biochemical …, 2014 - Elsevier
… Racemic DL -tert-leucine ( DL -Tle) was resolved to obtain enantiopure L -Tle through enantioselective hydrolysis of its N-phenylacetyl derivative with immobilized penicillin G acylase (…
Number of citations: 19 www.sciencedirect.com
SL Liu, DZ Wei, QX Song, YW Zhang… - Bioprocess and …, 2006 - Springer
… Penicillin G acylase (PGA) from Kluyvera citrophila immobilized on Amberzyml was used for enantioselective hydrolysis of N-phenylacetylated-dl-tert-leucine (N-Phac-dl-Tle) to produce …
Number of citations: 30 link.springer.com
N Izumiya, SCJ Fu, SM Birnbaum… - Journal of Biological …, 1953 - Elsevier
… DL-tert-Leucine was treated in the usual way in alkaline solution with 1.2 moles of carbobenzoxy chloride. An oil separated upon acidification, which crystallized after standing several …
Number of citations: 43 www.sciencedirect.com
SH Wang, HY Kao, ST Chen… - Journal of the Chinese …, 1995 - Wiley Online Library
… Optimal conditions for complete separation of the DL‐tert‐leucine were found to be (Cu 2+ , 5.0 mM, pH 5.5, 25 C). The enantiomeric excess of synthetic tert‐leucine, a chiral auxiliary …
Number of citations: 1 onlinelibrary.wiley.com
R Wang, J Jia, X Liu, Y Chen, Q Xu, F Xue - Bioprocess and Biosystems …, 2023 - Springer
… In the chemical route, l-tert-leucine is obtained by synthesizing racemic dl-tert-leucine, followed by optical isomer splitting. However, chemical synthesis presents a number of …
Number of citations: 3 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。